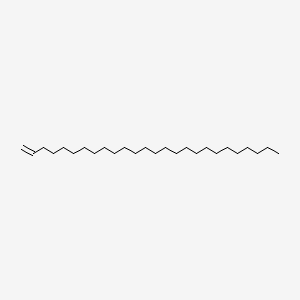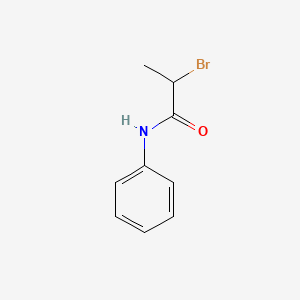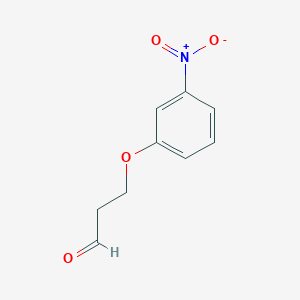![molecular formula C12H17NO B3431980 [2-(环戊氧基)苯基]甲胺 CAS No. 943117-99-5](/img/structure/B3431980.png)
[2-(环戊氧基)苯基]甲胺
描述
“[2-(Cyclopentyloxy)phenyl]methanamine” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “[2-(Cyclopentyloxy)phenyl]methanamine” is 1S/C12H17NO/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9,13H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“[2-(Cyclopentyloxy)phenyl]methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.科学研究应用
催化和化学合成:
- Roffe 等人 (2016) 探索了 1-(3-(吡啶-2-基)苯基)甲胺衍生物的合成,然后用它们来制备不对称 NCN′ 钳形钯环。这些化合物在某些化学反应中表现出良好的催化活性和选择性,突出了它们在催化和化合物合成中的潜在应用 (Roffe 等人,2016).
药物制剂开发:
- Karabuğa 等人 (2015) 合成了 (4-苯基喹唑啉-2-基)甲胺,然后用它来制备 N-杂环钌(II)配合物。这些配合物对苯乙酮衍生物的转移氢化有效,表现出高转化率和周转频率值。这可能与新药物制剂的开发相关 (Karabuğa 等人,2015).
抗癌研究:
- Mbugua 等人 (2020) 报道了使用源自 R-(苯基)甲胺的席夫碱配体制备的新型钯和铂配合物。对这些配合物针对各种人类癌细胞和非癌细胞系的抗癌活性进行了测试。一种特定的配合物表现出很强的 DNA 结合亲和力和降低了多种癌细胞系的细胞活力,显示出在抗癌治疗中进行进一步研究的潜力 (Mbugua 等人,2020).
光细胞毒性和成像:
- Basu 等人 (2014) 使用苯基-N,N-双[(吡啶-2-基)甲基]甲胺合成了铁(III)配合物。这些配合物在红光下对各种细胞系表现出显着的光细胞毒性,并且能够与小牛胸腺 DNA 相互作用。它们能够被某些细胞的细胞核摄入,这表明它们在细胞成像和癌症治疗中具有潜在的应用 (Basu 等人,2014).
定量构效关系 (QSAR):
- Mente 等人 (2008) 对苯氧基苯基甲胺化合物进行了 QSAR 建模。这项研究有助于阐明这些化合物的构效关系,表明它们在药物开发和优化中的潜在应用 (Mente 等人,2008).
安全和危害
生化分析
Biochemical Properties
[2-(Cyclopentyloxy)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions . Additionally, [2-(Cyclopentyloxy)phenyl]methanamine can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.
Cellular Effects
The effects of [2-(Cyclopentyloxy)phenyl]methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, [2-(Cyclopentyloxy)phenyl]methanamine impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, [2-(Cyclopentyloxy)phenyl]methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, [2-(Cyclopentyloxy)phenyl]methanamine can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Cyclopentyloxy)phenyl]methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that [2-(Cyclopentyloxy)phenyl]methanamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [2-(Cyclopentyloxy)phenyl]methanamine vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, [2-(Cyclopentyloxy)phenyl]methanamine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
[2-(Cyclopentyloxy)phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives. Additionally, [2-(Cyclopentyloxy)phenyl]methanamine can affect the synthesis and degradation of other biomolecules, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-(Cyclopentyloxy)phenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, [2-(Cyclopentyloxy)phenyl]methanamine may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of [2-(Cyclopentyloxy)phenyl]methanamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, [2-(Cyclopentyloxy)phenyl]methanamine may accumulate in the cytoplasm, where it influences metabolic enzymes and signaling pathways.
属性
IUPAC Name |
(2-cyclopentyloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBHEMCYMXECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943117-99-5 | |
| Record name | [2-(cyclopentyloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3431905.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B3431924.png)




![3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3431954.png)
![N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3431962.png)
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B3431972.png)



